N-(Chloroacetyl)-2,4,6-trifluoroaniline
Description
N-(Chloroacetyl)-2,4,6-trifluoroaniline is a fluorinated aniline derivative where the amino group is substituted with a chloroacetyl moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the chloroacetyl group, making it valuable in organic synthesis, particularly in nucleophilic substitution and condensation reactions.
2,4,6-Trifluoroaniline (CAS 363-81-5, molecular formula C₆H₄F₃N) serves as the foundational scaffold. It has a molecular weight of 147.10 g/mol, a melting point of 33–36°C, and is insoluble in water . Its crystal structure (orthorhombic, space group P2₁2₁2₁) features hydrogen-bonded layers stabilized by N–H···F interactions, influencing its solid-state stability .
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-chloro-N-(2,4,6-trifluorophenyl)acetamide |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |
InChI Key |
LEOQSMVKXOHOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)CCl)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(Chloroacetyl)-2,4,6-trifluoroaniline with structurally related aniline derivatives:
*Calculated based on molecular formula.
Key Research Findings
- Crystallography : The planar geometry of 2,4,6-trifluoroaniline (C–C–C angles deviating up to 5° from 120°) is critical for its stacking in layered structures . Substitution with a chloroacetyl group may distort this geometry, affecting packing efficiency.
- Thermal Stability : Fluorinated anilines exhibit higher thermal stability than chlorinated analogs. For example, 2,4,6-trifluoroaniline decomposes at 54°C , while N-(chloroacetyl)aniline derivatives typically degrade at lower temperatures.
- Biological Activity: Fluorine and chloroacetyl groups enhance bioactivity.
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